molecular formula C16H15N5O3 B3494775 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B3494775
M. Wt: 325.32 g/mol
InChI Key: LSNQVIFUFIQOIO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments . Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has escalated dramatically in the last decades . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified by incorporating suitable functional groups at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Physical and Chemical Properties Analysis

The dipole moment changes (Δμ) in pyrazolo[1,5-a]pyrimidines were calculated to be 10.3, 12.8, and 19.0 D .

Future Directions

The development of new pyrazolo[1,5-a]pyrimidines as anti-inflammatory agents and CDK2 inhibitors is a promising area of research .

Properties

IUPAC Name

furan-2-yl-[4-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c22-15(12-11-18-21-5-2-4-17-14(12)21)19-6-8-20(9-7-19)16(23)13-3-1-10-24-13/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNQVIFUFIQOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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